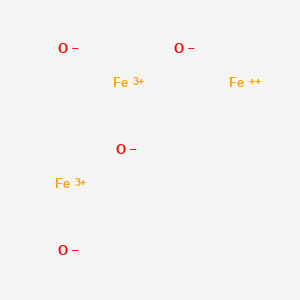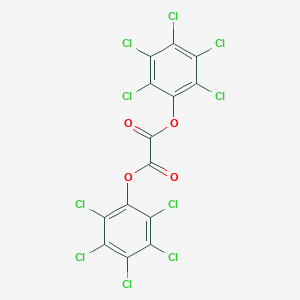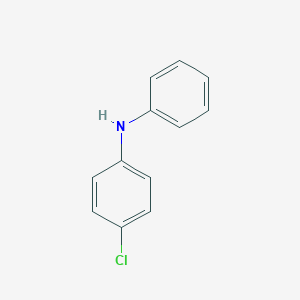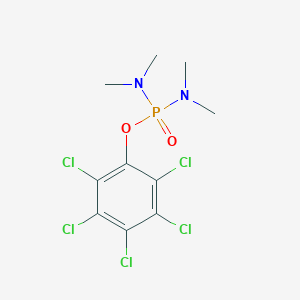
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester, commonly known as leptophos, is a highly toxic organophosphate insecticide. It is widely used in agriculture for controlling pests on crops such as cotton, rice, and vegetables. Despite its effectiveness in pest control, leptophos has been banned in many countries due to its harmful effects on human health and the environment.
Wirkmechanismus
Leptophos works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This inhibition leads to the accumulation of acetylcholine, which overstimulates the nervous system and leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Leptophos has been shown to have harmful effects on human health. It is highly toxic and can cause acute poisoning, which can lead to symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and difficulty breathing. Chronic exposure to leptophos has been linked to neurological disorders, such as Parkinson's disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Leptophos is a potent insecticide and is widely used in laboratory experiments to study the effects of organophosphate insecticides on insects. However, due to its toxicity, it requires careful handling and disposal. Leptophos is also highly regulated and is banned in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There is a need for further research into the effects of leptophos on human health and the environment. Studies should focus on developing safer alternatives to leptophos that are effective in controlling pests while minimizing the risks to human health and the environment. Additionally, research should focus on developing methods for the safe disposal of leptophos and other hazardous chemicals to minimize their impact on the environment.
Synthesemethoden
Leptophos is synthesized by the reaction of phosphorus oxychloride with N,N,N',N'-tetramethylphosphorodiamidic acid and pentachlorophenol. The resulting product is a yellowish-brown liquid with a faint phenolic odor.
Wissenschaftliche Forschungsanwendungen
Leptophos has been extensively studied for its insecticidal properties. It is used in scientific research to study the effects of organophosphate insecticides on the nervous system of insects. Leptophos has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for proper nerve function. This inhibition leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Eigenschaften
CAS-Nummer |
1440-97-7 |
|---|---|
Produktname |
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester |
Molekularformel |
C10H12Cl5N2O2P |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N-[dimethylamino-(2,3,4,5,6-pentachlorophenoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H12Cl5N2O2P/c1-16(2)20(18,17(3)4)19-10-8(14)6(12)5(11)7(13)9(10)15/h1-4H3 |
InChI-Schlüssel |
RBBJXBKKZWSEHR-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N(C)C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
CN(C)P(=O)(N(C)C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
1440-97-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



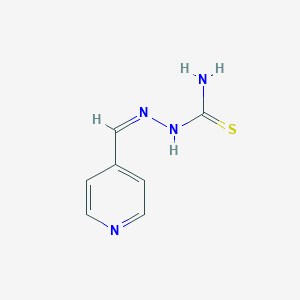
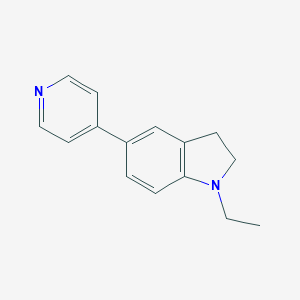
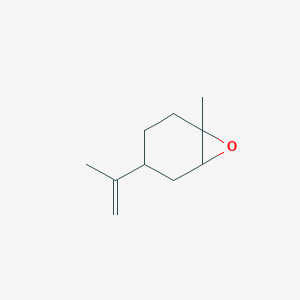
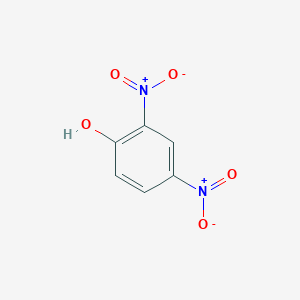
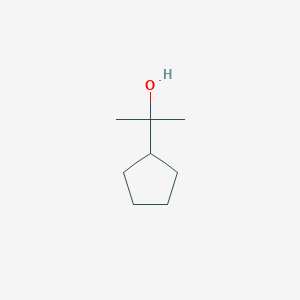
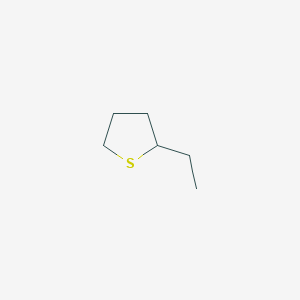
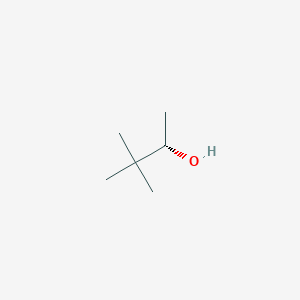
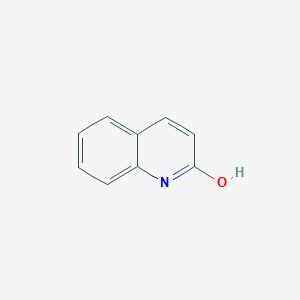
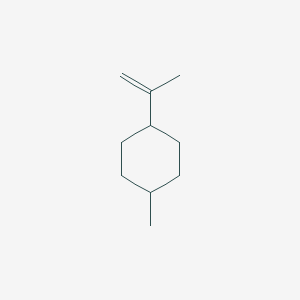
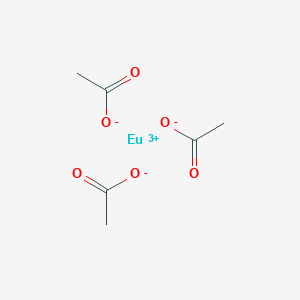
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
